molecular formula C18H16FN3O2S B11643784 (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11643784
M. Wt: 357.4 g/mol
InChI Key: KRALAFVFXGMXQM-RGVLZGJSSA-N
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Description

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a methoxybenzylidene hydrazinylidene moiety

Preparation Methods

The synthesis of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzaldehyde under acidic or basic conditions to yield the final thiazolidinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The thiazolidinone ring can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding the molecular framework.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, (2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16FN3O2S/c1-24-15-5-3-2-4-13(15)11-20-22-18-21-17(23)16(25-18)10-12-6-8-14(19)9-7-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

KRALAFVFXGMXQM-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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